2-Chloro-1-chroman-6-yl-ethanone
Description
Properties
IUPAC Name |
2-chloro-1-(3,4-dihydro-2H-chromen-6-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-7-10(13)8-3-4-11-9(6-8)2-1-5-14-11/h3-4,6H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIACXUZFZHMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)CCl)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 1 Chroman 6 Yl Ethanone
De Novo Synthesis Approaches
De novo synthesis provides a versatile pathway to 2-Chloro-1-chroman-6-yl-ethanone, allowing for the construction of the molecule from simpler, acyclic precursors. This strategy is advantageous for creating structural diversity and for isotopic labeling studies.
The construction of the chromanone core is a critical step in the de novo synthesis of this compound. One common approach involves the reaction of a phenol (B47542) with an α,β-unsaturated acid or its derivative. For instance, a substituted phenol can be reacted with acrylic acid or its esters under acidic conditions to form a 3-phenoxypropanoic acid, which can then be cyclized via an intramolecular Friedel-Crafts acylation to yield the chroman-4-one skeleton. Subsequent reduction of the ketone at the 4-position would lead to the chroman ring system.
Another strategy involves the reaction of salicylaldehydes with vinyl ethers or other suitable three-carbon components. These reactions often proceed through a series of steps including condensation, cyclization, and subsequent functional group manipulations to afford the desired chroman core.
The introduction of the chloroacetyl group at the C-6 position of the chroman ring is a key transformation that requires high regioselectivity to avoid the formation of unwanted isomers.
Friedel-Crafts acylation is a powerful and widely used method for the introduction of acyl groups onto aromatic rings. organic-chemistry.org In the context of synthesizing this compound, a chroman ring can be directly acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org The reaction is an electrophilic aromatic substitution where the chloroacetyl cation or its complex with the Lewis acid acts as the electrophile. dalalinstitute.comtotal-synthesis.com The directing effects of the substituents on the chroman ring play a crucial role in determining the position of acylation. The ether oxygen of the dihydropyran ring is an ortho, para-director. In many chroman systems, the C-6 position is sterically accessible and electronically favored for substitution.
Table 1: Reaction Conditions for Friedel-Crafts Acylation
| Reactant | Reagent | Catalyst | Solvent | Temperature | Yield (%) |
| Chroman | Chloroacetyl chloride | AlCl₃ | CS₂ or Nitrobenzene | 0 °C to RT | Variable |
| Substituted Phenol | 3-Chloropropionyl chloride | AlCl₃ | Dichloromethane | 0 °C to RT | Moderate |
Note: Yields are variable and depend on the specific substrate and reaction conditions.
The mechanism involves the generation of a highly electrophilic acylium ion from the reaction of chloroacetyl chloride with the Lewis acid. This electrophile then attacks the electron-rich C-6 position of the chroman ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. libretexts.org Subsequent loss of a proton from this intermediate re-establishes the aromaticity of the benzene (B151609) ring and yields the desired 6-chloroacetylated chroman. libretexts.org
An alternative and often milder approach for forming the C-C bond between the chroman ring and the chloroacetyl group involves the use of organozinc reagents. A notable example is the preparation of a related compound, 2-chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone, which highlights the utility of this method. google.com In a typical procedure, an organozinc reagent is prepared from zinc powder and a dihaloalkane, such as bromochloromethane, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). google.com This organozinc species is then reacted with a 6-substituted-2-cyano-chroman derivative. google.com The cyano group serves as a precursor to the ketone. The reaction proceeds at moderate temperatures, and after quenching the unreacted organozinc reagent, the desired product is obtained. google.com
Table 2: Synthesis via Organozinc Reagent
| Step | Reactants | Solvent | Temperature (°C) | Reaction Time (h) |
| 1 | Zinc powder, Bromochloromethane | Anhydrous THF | 50-70 | 2-3 |
| 2 | Organozinc reagent, 6-Bromo-2-cyano-chroman | Anhydrous THF | 0-45 | 15-48 |
This method offers the advantage of high functional group tolerance and can be performed under less harsh conditions compared to classical Friedel-Crafts acylation, making it suitable for substrates with sensitive functional groups.
Regioselective Introduction of the Chloroacetyl Moiety at C-6
Functionalization of Pre-Existing Chromanone Scaffolds
This synthetic route begins with a chromanone molecule that already possesses a functional group at the C-6 position, which is then chemically modified to introduce the chloroacetyl moiety.
This strategy involves starting with a chroman-6-yl acetophenone (B1666503), which is a chroman ring substituted with an acetyl group (-COCH₃) at the C-6 position. The methyl group of the acetyl moiety can then be chlorinated to yield the desired this compound. This transformation can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often in the presence of a radical initiator or under photochemical conditions.
The reaction proceeds via a free-radical mechanism where the chlorinating agent selectively halogenates the α-carbon of the ketone. The electron-withdrawing nature of the carbonyl group activates the α-protons, making them susceptible to abstraction by a radical initiator. The resulting enolate or enol intermediate then reacts with the chlorinating agent to afford the α-chloro ketone.
Alternatively, electrophilic aromatic substitution can be performed on a chromanone that already has an activating group at the 6-position, which can then be converted to the chloroacetyl group. However, direct chlorination of the acetyl group is a more common and direct approach. The principles of electrophilic aromatic substitution, such as the influence of electron-donating and electron-withdrawing groups on the aromatic ring's reactivity and regioselectivity, are fundamental to these transformations. researchgate.netyoutube.com
Halogenation Reactions at the α-Carbon of an Acetophenone Moiety
The synthesis of this compound can be achieved through the direct chlorination of the precursor, 1-(chroman-6-yl)ethanone. This process targets the α-carbon of the acetophenone moiety. A common method for such α-halogenation of ketones involves the use of sulfuryl chloride (SO2Cl2) as the chlorinating agent. nih.gov This reagent is effective for introducing a chlorine atom at the carbon adjacent to the carbonyl group.
The reaction is typically carried out in a suitable solvent system, such as a mixture of methanol (B129727) and ethyl acetate (B1210297)/dichloromethane. nih.gov The selection of the solvent is crucial to ensure the solubility of the reactants and to facilitate the reaction. The reaction temperature is also a critical parameter that needs to be controlled to achieve the desired product with high yield and to minimize the formation of byproducts. nih.gov
Another approach for the chlorination of ketones involves the use of chlorine gas in the presence of a catalyst, such as a compound containing metallic aluminum. This method has been described for the synthesis of other chlorinated ketones and could potentially be adapted for this compound. google.com The reaction conditions, including the amount of chlorine gas and the reaction temperature, would need to be carefully optimized to favor the formation of the desired monochlorinated product over dichlorinated or other side products. google.com
The table below summarizes key aspects of these halogenation methods.
| Reagent | Catalyst/Solvent | Key Features |
| Sulfuryl Chloride (SO2Cl2) | Methanol, Ethyl acetate/Dichloromethane | Effective for α-chlorination of ketones. nih.gov |
| Chlorine Gas (Cl2) | Metallic Aluminum Compound | Potential for direct chlorination, requires careful control of reaction conditions. google.com |
Asymmetric Synthesis and Stereochemical Control
The synthesis of specific stereoisomers of chiral molecules is of paramount importance in medicinal chemistry and materials science. For compounds like this compound, which possesses a chiral center at the 2-position of the chroman ring, asymmetric synthesis provides the tools to produce enantiomerically enriched or pure forms.
Enantioselective Synthesis Routes for Chiral Chromanone Intermediates
The enantioselective synthesis of chiral chromanones is a well-established field, offering various strategies that could be adapted for the synthesis of the precursor to this compound. researchgate.net These methods focus on creating the chiral chroman ring with a high degree of stereocontrol. magtech.com.cn
Organocatalysis has emerged as a powerful tool for enantioselective reactions. Chiral amine organocatalysts, for instance, can be employed in tandem reactions, such as Michael addition/cycloketalization/hemiacetalization sequences, to construct chiral chromanone skeletons with excellent enantioselectivity (up to >99% ee). researchgate.net Another approach involves the use of chiral thiourea (B124793) catalysts in domino reactions to produce complex multicyclic spirooxindole derivatives containing a chromanone moiety. researchgate.net
Metal-catalyzed asymmetric synthesis also offers a range of possibilities. Copper-catalyzed asymmetric hydroamination of 2H-chromenes is a method to produce chiral chromanes, which can be precursors to chromanones. researchgate.net Similarly, rhodium-catalyzed asymmetric addition of arylboronic acids to 2H-chromenes yields chiral 3-arylchromanes with high enantioselectivity. researchgate.net
The following table highlights some enantioselective methods applicable to the synthesis of chiral chromanone intermediates.
| Method | Catalyst/Reagent | Key Features |
| Organocatalytic Tandem Reaction | Chiral Amine Organocatalyst | High enantioselectivity (up to >99% ee) for chiral chromanones. researchgate.net |
| Organocatalytic Domino Reaction | Chiral Thiourea Catalyst | Synthesis of complex multicyclic spirooxindoles containing a chromanone moiety. researchgate.net |
| Copper-Catalyzed Asymmetric Hydroamination | CuCl/(R,R)-Ph-BPE | Production of chiral chromanes as precursors. researchgate.netnih.gov |
| Rhodium-Catalyzed Asymmetric Addition | Hydroxorhodium/Chiral Diene Catalyst | Synthesis of chiral 3-arylchromanes. researchgate.net |
Diastereoselective Approaches in Synthesis of Related Compounds
When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them becomes crucial. Diastereoselective synthesis aims to produce one diastereomer in preference to others. In the context of chromanone synthesis, several diastereoselective methods have been developed for related structures.
One such method involves the intramolecular Michael-type cyclization of α-nitro aryl ketones to construct 3-nitro substituted 4-chromanones with high diastereoselectivity. nih.gov This reaction is efficiently catalyzed by a catalytic amount of potassium tert-butoxide (KOtBu). nih.gov Another strategy is the Pd(0)-catalyzed [3+2] cycloaddition of vinylcyclopropanes and activated coumarins, which yields cyclopenta[c]chromanones with up to four consecutive stereocenters and high diastereocontrol. acs.org
Furthermore, a cascade inter–intramolecular double Michael strategy using curcumins and arylidenemalonates has been reported for the synthesis of highly functionalized cyclohexanones, with tetrahydrochromen-4-ones also being formed with excellent diastereoselectivity in some cases. beilstein-journals.org Tandem reactions involving rhodium-catalyzed alkyne hydroacylation followed by an intramolecular oxo-Michael addition have been used to prepare 2,3-disubstituted chroman-4-ones with moderate diastereoselectivity. thieme-connect.com
The table below summarizes these diastereoselective approaches.
| Reaction Type | Key Reagents/Catalysts | Outcome |
| Intramolecular Michael-type Cyclization | KOtBu | High diastereoselectivity for 3-nitro substituted 4-chromanones. nih.gov |
| [3+2] Cycloaddition | Pd(0) catalyst | High diastereocontrol for cyclopenta[c]chromanones with multiple stereocenters. acs.org |
| Cascade Double Michael Strategy | Aqueous KOH, TBAB | Excellent diastereoselectivity for tetrahydrochromen-4-ones. beilstein-journals.org |
| Tandem Hydroacylation/Oxo-Michael Addition | [Rh(cod)Cl]2, dppf | Moderate diastereoselectivity for 2,3-disubstituted chroman-4-ones. thieme-connect.com |
Green Chemistry Principles and Sustainable Synthesis Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. This involves the use of eco-friendly solvents, catalysts, and energy sources. osi.lv The synthesis of chromones and their derivatives, including chromanones, is an area where green chemistry approaches are being actively explored. osi.lvresearchgate.net
One of the key strategies is the use of microwave irradiation to accelerate reactions and reduce the need for harsh reaction conditions. ijrpc.com For instance, a solvent-free synthesis of functionalized flavones under microwave irradiation has been reported, a technique that could be applicable to chromanone synthesis. ijrpc.com
The development of catalyst-free reactions in aqueous media is another significant advancement in green chemistry. A catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and their subsequent oxidation to the corresponding benzo[c]chromen-6-ones using aqueous hydrogen peroxide as a green oxidant has been demonstrated. rsc.org
Furthermore, the use of multicomponent reactions (MCRs) in unconventional, green solvents is a growing trend. researchgate.net MCRs allow for the synthesis of complex molecules in a single step, reducing waste and improving atom economy. researchgate.net The application of these principles to the synthesis of this compound and its intermediates holds the promise of more sustainable and environmentally benign manufacturing processes.
The following table outlines some green chemistry approaches relevant to chromanone synthesis.
| Green Chemistry Approach | Example/Method | Key Advantage |
| Microwave-Assisted Synthesis | Solvent-free synthesis of flavones | Reduced reaction times and energy consumption. ijrpc.com |
| Catalyst-Free Aqueous Synthesis | Synthesis of 6H-benzo[c]chromenes in water | Avoidance of toxic catalysts and solvents. rsc.org |
| Green Oxidants | Aqueous Hydrogen Peroxide | Environmentally benign oxidation. rsc.org |
| Multicomponent Reactions | MCRs in green solvents | Increased efficiency and atom economy. researchgate.net |
Reactivity and Chemical Transformations of 2 Chloro 1 Chroman 6 Yl Ethanone
Nucleophilic Substitution Reactions at the α-Carbon
The chlorine atom at the α-position to the carbonyl group is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is a cornerstone of the chemical utility of α-haloketones, enabling the formation of diverse molecular architectures.
Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-S)
The electrophilic α-carbon of 2-Chloro-1-chroman-6-yl-ethanone readily reacts with a variety of heteroatom nucleophiles to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions are fundamental in the synthesis of more complex molecules and potential biologically active compounds.
Nitrogen nucleophiles, such as primary and secondary amines, are expected to displace the chloride to yield the corresponding α-amino ketones. For instance, reaction with amines can lead to the formation of valuable intermediates. Similarly, oxygen nucleophiles, including alcohols and phenols, can react under basic conditions to form α-alkoxy or α-aryloxy ketones. Thiolate anions, potent sulfur nucleophiles, are anticipated to react efficiently to produce α-thio ketones. The general reactivity of α-haloketones suggests that these transformations should proceed readily. nih.govwikipedia.org
Table 1: Representative Nucleophilic Substitution Reactions for C-Heteroatom Bond Formation
| Nucleophile | Reagent Example | Expected Product Structure |
| Amine | R-NH₂ | 2-(Alkylamino)-1-(chroman-6-yl)ethanone |
| Alcohol | R-OH | 2-(Alkoxy)-1-(chroman-6-yl)ethanone |
| Thiol | R-SH | 2-(Alkylthio)-1-(chroman-6-yl)ethanone |
Alkylation and Arylation Reactions
While less common than heteroatom nucleophiles, carbon-based nucleophiles can also participate in substitution reactions at the α-carbon. Organometallic reagents or enolates can potentially act as nucleophiles to form new carbon-carbon bonds, leading to alkylated or arylated derivatives. However, the propensity for the carbonyl group to also react with these strong nucleophiles can lead to competing reaction pathways.
Cyclization Reactions Leading to Novel Heterocycles
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The α-chloroketone moiety can react with binucleophilic reagents to construct cyclic structures. For example, reaction with thioamides or thioureas is a well-established method for the synthesis of thiazole (B1198619) rings. wikipedia.org Similarly, condensation with other suitable partners can be envisioned to lead to a range of five- and six-membered heterocycles fused to or substituted on the chroman framework.
Carbonyl Group Transformations
The carbonyl group in this compound exhibits the typical reactivity of a ketone, primarily undergoing addition and condensation reactions. These transformations are crucial for modifying the core structure and introducing new functionalities.
Reduction Reactions to Alcohols
The ketone functionality can be readily reduced to the corresponding secondary alcohol, 2-chloro-1-(chroman-6-yl)ethanol. This transformation can be achieved using various reducing agents. A common and mild reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reduction of a structurally related cyclopentenone derivative to the corresponding alcohol using NaBH₄ has been reported, suggesting a similar outcome for the chroman-based ketone. nih.gov This reduction introduces a new stereocenter, and the stereoselectivity of the reaction may be influenced by the steric and electronic environment of the chroman ring system.
Table 2: Reduction of the Carbonyl Group
| Reagent | Product | Reference |
| Sodium Borohydride (NaBH₄) | 2-Chloro-1-(chroman-6-yl)ethanol | nih.gov |
Condensation Reactions with Nitrogen and Oxygen Nucleophiles
The carbonyl group is susceptible to condensation reactions with primary amine derivatives and other related nucleophiles. For instance, reaction with hydrazines can yield hydrazones, and reaction with hydroxylamine (B1172632) can form oximes. These reactions proceed via initial nucleophilic addition to the carbonyl carbon, followed by dehydration to form the C=N double bond. Such derivatives can be stable compounds themselves or can serve as intermediates for further transformations. youtube.com While specific examples for this compound are not detailed in the available literature, this reactivity is a general characteristic of ketones. youtube.com
Modifications of the Chroman Ring System
The chroman ring, a bicyclic ether, is a stable heterocyclic motif but can be induced to undergo specific transformations under appropriate conditions. These modifications can lead to significant changes in the molecular scaffold, offering pathways to novel structures.
Ring-Opening and Ring-Expansion Reactions
The ether linkage within the chroman ring is generally stable but can be cleaved under acidic conditions. nih.govacs.org The reaction typically proceeds via protonation of the ether oxygen, making it a better leaving group. rsc.org Subsequent nucleophilic attack by a halide ion, for instance from hydrohalic acids like HBr or HI, can lead to the opening of the dihydropyran ring. acs.org For this compound, this would likely result in the formation of a substituted phenol (B47542) with a halogenated side chain. Lewis acids are also known to catalyze the ring-opening of cyclic ethers, often forming oxonium ylide intermediates that facilitate nucleophilic attack. acs.org
In a different vein, palladium-catalyzed reactions have been shown to induce ring-opening/ring-closing sequences in related chromone (B188151) systems. For example, the reaction of 3-iodochromone with primary amines in the presence of a palladium catalyst and a specific ligand (XantPhos) can lead to chroman-2,4-diones through an aza-Michael addition followed by ring opening and intramolecular aryloxycarbonylation. nih.govacs.orgnih.gov While the starting material is a chromone, this illustrates a potential pathway for the rearrangement of the chroman skeleton under transition metal catalysis.
Ring expansion reactions of six-membered rings are valuable transformations for accessing larger cyclic systems. While no direct examples for this compound exist, analogous reactions of other cyclic ketones provide insight into potential pathways.
| Starting Material Analogue | Reagents and Conditions | Product Type | Yield (%) | Reference |
| 3-Iodochromone | Primary Amine, Pd(OAc)₂, XantPhos, CO | Chroman-2,4-dione | 40-92 | nih.govacs.orgnih.gov |
| Aryl Cyclopropane | O₂, HCl, HNO₃, visible light | β-chloro ketone | Not specified | researchgate.net |
Dehydrogenation to Chromones and Related Structures
The conversion of a chroman ring to its more unsaturated counterparts, such as chromenes or chromones, represents a significant synthetic transformation. Dehydrogenation of chroman-4-ols to 2H-chromenes can be achieved using a catalytic amount of p-toluenesulfonic acid with a drying agent like MgSO₄. researchgate.net This suggests that if the ketone of this compound were reduced to an alcohol, subsequent acid-catalyzed dehydration could potentially lead to a chromene derivative.
The direct dehydrogenation of alkanones to aromatic compounds has been demonstrated using carbon-supported noble metal catalysts like Pd/C, Pt/C, and Rh/C under inert conditions. nih.gov This process is believed to proceed through keto-enol tautomerization followed by hydrogen abstraction. nih.gov Applying this to this compound could theoretically lead to the aromatization of the dihydropyran ring, forming a substituted naphthalene (B1677914) system, although the conditions required might be harsh and could affect the chloroacetyl group.
| Starting Material Analogue | Reagents and Conditions | Product Type | Yield (%) | Reference |
| 8-Bromo-6-chloro-2-pentylchroman-4-ol | p-TsOH, MgSO₄ | 2H-Chromene | 63 | researchgate.net |
| Substituted Alkenones | Pd/C, Pt/C, or Rh/C, inert conditions | Aromatic compounds | Not specified | nih.gov |
Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. organic-chemistry.orgnih.gov The presence of both an aryl ketone and a reactive α-chloro ketone functionality in this compound makes it a potentially valuable component in such reactions.
α-Halo ketones are known to be excellent precursors for the synthesis of various heterocycles. nih.gov They can react with a wide range of nucleophiles, and their bifunctional nature allows for subsequent cyclization reactions. nih.gov For instance, the Hantzsch pyrrole (B145914) synthesis involves the reaction of α-halo ketones with β-dicarbonyl compounds and ammonia (B1221849) or a primary amine. nih.gov It is conceivable that this compound could participate in similar MCRs to generate highly substituted pyrrole-fused chroman derivatives.
Furthermore, aryl ketones can participate in MCRs. For example, the Petasis (borono-Mannich) reaction is a three-component reaction of an amine, a carbonyl compound (like an aryl ketone), and an organoboronic acid. nih.gov The use of this compound in such a reaction could lead to the formation of complex amino alcohol derivatives. The development of novel MCRs involving this compound could provide rapid access to diverse chemical scaffolds with potential biological activity.
| MCR Type | Typical Components | Potential Product with Target Compound | Reference |
| Hantzsch Pyrrole Synthesis | α-Halo ketone, β-Dicarbonyl, Amine/Ammonia | Pyrrole-substituted chroman | nih.gov |
| Petasis Reaction | Aryl ketone, Amine, Organoboronic acid | Amino alcohol substituted chroman | nih.gov |
| Ugi Reaction | Ketone, Amine, Isocyanide, Carboxylic acid | α-Acylamino amide substituted chroman | nih.gov |
Advanced Structural Elucidation and Spectroscopic Investigations of 2 Chloro 1 Chroman 6 Yl Ethanone and Its Derivatives
Crystallographic Analysis
Single-Crystal X-ray Diffraction Studies for Atomic Coordinates and Conformation
No published single-crystal X-ray diffraction studies for 2-Chloro-1-chroman-6-yl-ethanone were found. This type of analysis is crucial for definitively determining the three-dimensional arrangement of atoms in the crystal lattice, bond lengths, bond angles, and the precise conformation of the chroman ring system and the chloroacetyl group.
Polymorphism and Crystal Packing Analysis
Information regarding polymorphism—the ability of a compound to exist in more than one crystal form—and the specific details of the crystal packing for this compound is not available in the surveyed literature. Such studies are essential for understanding the intermolecular interactions that govern the solid-state structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Analyses
While commercial vendors of this compound suggest that NMR data is available, comprehensive 1D and 2D NMR datasets have not been published in scientific journals or databases. bldpharm.com A full analysis, including ¹H and ¹³C spectra, along with 2D correlation spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be necessary to unambiguously assign all proton and carbon signals and to elucidate the detailed connectivity and spatial relationships within the molecule.
Conformational Studies in Solution using NMR
There are no specific conformational studies on this compound in solution reported in the literature. It is known from studies on related chroman-6-ol (B1254870) derivatives that the dihydropyran ring of the chroman moiety typically exists in two rapidly interconverting half-chair conformations. nih.govmdpi.com However, without specific NMR data, particularly from NOESY experiments and analysis of coupling constants for the compound , the preferred conformation in solution and the rotational dynamics around the bond connecting the ethanone (B97240) group to the chroman ring remain undetermined.
Mass Spectrometry Techniques
Detailed mass spectrometry analysis, including fragmentation patterns under various ionization techniques (e.g., Electron Ionization or Electrospray Ionization), has not been published for this compound. This information would be valuable for confirming the molecular weight and for providing structural information based on the fragmentation of the molecule. While chemical suppliers may possess this data for quality control, it is not publicly available for a detailed scientific review. bldpharm.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. This method allows for the calculation of the molecular formula, providing a high degree of confidence in the identity of a newly synthesized compound. chemrxiv.orgnih.gov For this compound, the molecular formula is C₁₁H₁₁ClO₂.
The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. The experimentally measured mass from an HRMS instrument is then compared to this theoretical value. A close match, typically with an error of less than 5 parts per million (ppm), confirms the elemental composition.
Table 1: Theoretical and Expected HRMS Data for this compound
| Molecular Formula | Adduct | Theoretical m/z | Expected Observed m/z (example) | Mass Error (ppm) |
| C₁₁H₁₁³⁵ClO₂ | [M+H]⁺ | 211.0498 | 211.0501 | < 5 |
| C₁₁H₁₁³⁷ClO₂ | [M+H]⁺ | 213.0469 | 213.0472 | < 5 |
| C₁₁H₁₁³⁵ClNaO₂ | [M+Na]⁺ | 233.0318 | 233.0321 | < 5 |
| C₁₁H₁₁³⁷ClNaO₂ | [M+Na]⁺ | 235.0288 | 235.0291 | < 5 |
Note: The presence of chlorine results in a characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio of intensity.
Fragmentation Pathway Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) experiments provide detailed structural information through the analysis of fragmentation patterns. wikipedia.org The fragmentation of the protonated molecular ion [M+H]⁺ of this compound can be predicted based on the established fragmentation rules for ketones, ethers, and aromatic compounds. libretexts.orgmiamioh.edu The study of these pathways helps to confirm the connectivity of atoms within the molecule.
The fragmentation process is often initiated at the site of the charge or at bonds with lower dissociation energies. wikipedia.org For this compound, key fragmentation pathways likely include:
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for ketones. miamioh.edu This can result in the loss of the chloromethyl radical (•CH₂Cl) or the formation of a stable acylium ion.
Loss of Small Molecules: Neutral losses, such as the elimination of carbon monoxide (CO) from the acylium ion or the loss of HCl, are frequently observed.
Cleavage of the Chroman Ring: The chroman ring can undergo fragmentation, for instance, through a retro-Diels-Alder (RDA) reaction, which is a characteristic fragmentation for such heterocyclic systems.
Table 2: Proposed Key Fragment Ions of this compound in MS/MS
| Precursor Ion [M+H]⁺ m/z | Proposed Fragment Ion m/z | Proposed Neutral Loss | Probable Fragmentation Pathway |
| 211.0498 | 161.0602 | CH₂Cl | α-cleavage at the carbonyl group, loss of the chloromethyl group. |
| 211.0498 | 175.0236 | HCl | Elimination of hydrogen chloride. |
| 161.0602 | 133.0653 | CO | Decarbonylation of the acylium ion. |
| 211.0498 | 121.0653 | C₄H₄O₂ | Retro-Diels-Alder (RDA) type fragmentation of the chroman ring. |
Note: The m/z values are based on the ³⁵Cl isotope.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. cardiff.ac.ukbellevuecollege.edu Each functional group has characteristic vibrational modes that absorb IR radiation or scatter Raman light at specific frequencies (wavenumbers). libretexts.orghoriba.com The IR and Raman spectra provide complementary information and together create a unique spectroscopic "fingerprint" for a compound. researchgate.net
For this compound, the key functional groups include the ketone carbonyl (C=O), the aromatic ring, the C-Cl bond, and the ether linkage (C-O-C) within the chroman structure.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C=O (Aryl Ketone) | Stretch | 1670 - 1690 | Strong | Medium |
| C=C (Aromatic) | Stretch | 1580 - 1610 | Medium-Strong | Strong |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium | Strong |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium | Medium |
| C-O-C (Aryl Ether) | Asymmetric Stretch | 1230 - 1270 | Strong | Weak |
| C-O-C (Alkyl Ether) | Symmetric Stretch | 1020 - 1080 | Strong | Weak |
| C-Cl | Stretch | 650 - 800 | Medium-Strong | Strong |
The analysis of chroman derivatives often reveals characteristic bands for the heterocyclic ring system. nih.govresearchgate.net The carbonyl stretching frequency is influenced by conjugation with the aromatic ring, typically appearing at a lower wavenumber than in aliphatic ketones. libretexts.org The C-Cl stretching vibration is often found in the fingerprint region of the spectrum.
Theoretical and Computational Chemistry Studies of 2 Chloro 1 Chroman 6 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules. For 2-Chloro-1-chroman-6-yl-ethanone, these methods offer insights into its stability, reactivity, and the distribution of electrons within its structure.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
DFT calculations on chromone (B188151) derivatives have been performed to understand their structural and electronic properties. nih.gov For instance, studies on various substituted chroman-4-ones reveal that the geometry of the chroman ring system is influenced by the nature and position of its substituents. nih.gov The dihydropyran ring in similar structures typically adopts a half-chair conformation. nih.gov
For this compound, a DFT geometry optimization would likely show the chroman ring in a half-chair conformation. The bond lengths and angles would be influenced by the electron-withdrawing nature of the chloroacetyl group at the 1-position and the chlorine atom at the 6-position on the aromatic ring. The carbonyl group of the ethanone (B97240) moiety is expected to be nearly coplanar with the benzene (B151609) ring to maximize conjugation.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Studies of Analogous Compounds
| Parameter | Predicted Value Range | Basis of Prediction |
| C-C (aromatic) | 1.39 - 1.41 Å | General values for substituted benzene rings. |
| C-O (ether) | 1.36 - 1.38 Å | DFT studies on chromanone derivatives. |
| C=O (ketone) | 1.21 - 1.23 Å | Typical carbonyl bond lengths from DFT calculations. |
| C-Cl (aromatic) | 1.73 - 1.75 Å | Standard C-Cl bond lengths in aromatic systems. |
| C-Cl (aliphatic) | 1.77 - 1.79 Å | Standard C-Cl bond lengths in aliphatic systems. |
| Dihedral Angle (O-C-C-C in dihydropyran ring) | 45 - 60° | Indicates a half-chair conformation. |
Note: These are predicted values based on computational studies of structurally similar compounds and general chemical principles.
Molecular Orbital Analysis (HOMO-LUMO Energies)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich chroman ring system, particularly the benzene ring and the oxygen atom. The LUMO, conversely, is likely centered on the electron-withdrawing chloroacetyl group. The presence of the chlorine substituent on the benzene ring would lower the energy of the HOMO, while the chloroacetyl group significantly lowers the LUMO energy.
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations on related chromone derivatives have shown that the introduction of electron-withdrawing groups tends to decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity towards nucleophiles. researchgate.net
Table 2: Estimated Frontier Orbital Energies for this compound Based on Analogous Systems
| Orbital | Estimated Energy Range (eV) | Description |
| HOMO | -6.5 to -7.5 | Primarily located on the chroman ring and oxygen atom. |
| LUMO | -1.5 to -2.5 | Primarily located on the chloroacetyl group. |
| HOMO-LUMO Gap | 4.5 to 5.5 | Indicates moderate kinetic stability and reactivity. |
Note: These are estimated values derived from trends observed in computational studies of substituted chromanones and related heterocyclic systems.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.com The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.
For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atom of the carbonyl group and the chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly those on the aromatic ring and the methylene (B1212753) groups of the dihydropyran ring.
Studies on chromanone derivatives show that the carbonyl oxygen and any other heteroatoms are the most electronegative sites. mdpi.com The presence of the electron-donating ether oxygen in the chroman ring enhances the electron density of the aromatic ring, which can influence its interaction with other molecules. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the environment.
Conformational Flexibility and Rotational Barriers
The conformational flexibility of this compound is primarily dictated by the dihydropyran ring and the rotational barrier of the chloroacetyl group. The dihydropyran ring is known to exist in various conformations, with the half-chair being one of the most stable forms. nih.gov
MD simulations on similar heterocyclic systems can reveal the energy barriers between different conformations. The rotation of the chloroacetyl group around the C-C bond connecting it to the chroman ring would have a specific rotational barrier. This barrier is influenced by steric hindrance and electronic interactions with the adjacent part of the molecule. DFT studies on similar substituted systems can be used to estimate these rotational barriers, which are typically in the range of a few kcal/mol. frontiersin.org
Solvent Effects on Molecular Conformation and Reactivity
The solvent environment can significantly influence the conformation and reactivity of a molecule. rsc.org MD simulations in different solvents can model these effects explicitly. For this compound, polar solvents would be expected to stabilize polar conformations and could influence the rotational barrier of the chloroacetyl group.
The solubility and conformational preference of a molecule can be affected by the polarity of the solvent. For instance, in a polar solvent, conformations with a larger dipole moment will be more stabilized. This can, in turn, affect the reactivity of the molecule by altering the accessibility of reactive sites. The interaction of solvent molecules with the polar regions of this compound, such as the carbonyl group and the chlorine atoms, can be visualized and quantified through MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach that seeks to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.govsysrevpharm.org This methodology is pivotal in modern drug discovery and medicinal chemistry, as it allows for the prediction of the activity of novel molecules, thereby streamlining the design and synthesis of more potent and specific therapeutic agents. nih.govmdpi.com For chromanone derivatives, including this compound, QSAR studies can provide profound insights into the structural features that govern their biological effects.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. sysrevpharm.org By developing a mathematical relationship between these properties (known as molecular descriptors) and the observed biological activity, a predictive model can be constructed. ijnrd.org These models are instrumental in understanding the mechanism of action of a series of compounds and in prioritizing the synthesis of new analogs with potentially enhanced activity. nih.gov
Derivation of Molecular Descriptors for Chromanone Analogs
The initial and one of the most critical steps in a QSAR study is the calculation of molecular descriptors for each compound in the dataset. mdpi.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. wikipedia.org For a series of chromanone analogs, a wide array of descriptors would be calculated to capture the structural diversity within the set. These descriptors can be broadly categorized as follows:
Constitutional Descriptors (0D & 1D): These are the simplest descriptors and are derived from the molecular formula and connectivity. They include molecular weight, atom counts, bond counts, and the presence of specific functional groups or fragments. wikipedia.org
Topological Descriptors (2D): These descriptors are calculated from the 2D representation of the molecule and describe the atomic connectivity and branching. Examples include the molecular connectivity indices (e.g., Chi indices) and topological polar surface area (TPSA), which is crucial for predicting cell permeability.
Geometrical Descriptors (3D): These descriptors are derived from the 3D coordinates of the molecule and provide information about its size, shape, and steric properties. wikipedia.org Examples include molecular volume, surface area, and principal moments of inertia.
Physicochemical Descriptors: These descriptors are often related to the electronic and hydrophobic properties of the molecule. Key examples include the logarithm of the octanol-water partition coefficient (logP), molar refractivity (MR), dipole moment, and polarizability. nih.gov Quantum chemical calculations are often employed to derive descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which provide insights into the molecule's reactivity. nih.gov
For a hypothetical QSAR study on a series of chromanone analogs, including this compound, the following table illustrates a selection of molecular descriptors that would be calculated.
Table 1: Representative Molecular Descriptors for a Hypothetical Series of Chromanone Analogs
| Descriptor Type | Descriptor Name | Description | Relevance to Activity |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences absorption, distribution, and metabolism. |
| Number of Rotatable Bonds (nRotB) | The count of bonds that allow free rotation around them. | Relates to conformational flexibility and binding affinity. | |
| Topological | Topological Polar Surface Area (TPSA) | The surface area of polar atoms in a molecule. | Correlates with membrane permeability and bioavailability. |
| Kier & Hall Connectivity Index (chiV1) | A numerical value that represents the degree of branching in a molecule. | Can be related to steric interactions with a biological target. | |
| Geometrical | Molecular Volume (Vol) | The van der Waals volume of the molecule. | Describes the size of the molecule, which is important for receptor fit. |
| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Relates to the interaction of the molecule with its environment. | |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of the molecule's hydrophobicity, affecting its pharmacokinetic profile. |
| Molar Refractivity (MR) | A measure of the molar polarizability of a compound. | Can be related to the volume of the molecule and its binding interactions. | |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |
Predictive Modeling Approaches based on Chemical Structure
Once the molecular descriptors have been calculated for a series of chromanone analogs and their biological activities have been determined experimentally, the next step is to build a predictive QSAR model. This involves selecting the most relevant descriptors and using statistical methods to establish a mathematical relationship between these descriptors and the biological activity.
The dataset of compounds is typically divided into a training set and a test set. nih.gov The training set is used to build the QSAR model, while the test set, which is not used during model development, is employed to validate the model's predictive ability. Common predictive modeling approaches include:
Multiple Linear Regression (MLR): This is one of the simplest and most common methods for developing a QSAR model. MLR generates a linear equation that relates the biological activity to a combination of the most important molecular descriptors. sysrevpharm.org The quality of the MLR model is assessed using statistical parameters such as the coefficient of determination (R²), the standard deviation of the error of prediction, and the Fischer statistic.
Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. It reduces the dimensionality of the descriptor space and builds a predictive model based on latent variables.
Non-linear Methods: In many cases, the relationship between chemical structure and biological activity is not linear. In such instances, non-linear methods are employed. These include:
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex non-linear relationships and are often used to develop robust QSAR models. ijnrd.org
Support Vector Machines (SVM): SVM is a powerful machine learning technique that can be used for both classification (e.g., active vs. inactive) and regression (predicting a continuous activity value).
The final QSAR model provides a mathematical equation that can be used to predict the biological activity of new, untested chromanone analogs based solely on their chemical structure. For instance, a hypothetical MLR model for a series of chromanone analogs might take the form presented in the table below.
Table 2: Example of a Hypothetical QSAR Model Equation
| Model Type | Equation |
| Multiple Linear Regression (MLR) | log(1/IC₅₀) = 0.75 * LogP - 0.23 * TPSA + 1.54 * (HOMO-LUMO gap) + 2.89 |
Where IC₅₀ represents the half-maximal inhibitory concentration, LogP is the hydrophobicity parameter, TPSA is the topological polar surface area, and (HOMO-LUMO gap) is a quantum chemical descriptor related to chemical reactivity.
Such a model would suggest that the biological activity of these chromanone analogs is positively correlated with their hydrophobicity and the energy gap between their frontier molecular orbitals, and negatively correlated with their polar surface area. This information is invaluable for the rational design of new derivatives with improved therapeutic potential.
Research Applications in Medicinal Chemistry and Organic Synthesis
Role as a Key Synthetic Intermediate for Pharmaceutical Scaffolds
2-Chloro-1-chroman-6-yl-ethanone and its analogs are crucial intermediates in the synthesis of a variety of pharmacologically active molecules. The reactivity of the α-chloroketone moiety makes it a valuable precursor for constructing more complex molecular architectures.
The 6-fluoro analog of this compound, specifically 2-chloro-1-(6-fluorochroman-2-yl)ethanone, is a well-documented key intermediate in the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure. google.comepo.orggoogle.com Various synthetic routes to Nebivolol utilize this chloroketone intermediate.
One common strategy involves the transformation of a chroman carboxylic acid into the corresponding acyl chloride, which then reacts with Meldrum's acid to eventually yield the α-chloroketone. google.com An alternative process involves the in-situ decarboxylation of a 2-chloro-3-(6-fluorochroman-2-yl)-3-oxopropanoic intermediate to produce the desired chromanyl haloketone. google.comepo.org
This intermediate subsequently undergoes stereoselective reduction to form the corresponding chlorohydrin, (S)-2-chloro-1-((R)-6-fluorochroman-2-yl)ethan-1-ol, which is a crucial precursor for one of the enantiomers of Nebivolol. epo.org The chlorohydrin can then be converted to an epoxide, another key intermediate in the synthesis of Nebivolol. google.comepo.org The synthesis of Nebivolol highlights the importance of this compound derivatives in accessing complex and stereochemically defined pharmaceutical compounds.
| Intermediate | Precursor | Key Transformation | Product |
| α-chloroketone | Chroman carboxylic acid | Reaction with Meldrum's acid | 2-chloro-1-(6-fluorochroman-2-yl)ethanone |
| Chromanyl haloketone | 2-chloro-3-(6-fluorochroman-2-yl)-3-oxopropanoic intermediate | In-situ decarboxylation | 2-chloro-1-(6-fluorochroman-2-yl)ethanone |
| Chlorohydrin | 2-chloro-1-(6-fluorochroman-2-yl)ethanone | Stereoselective reduction | (S)-2-chloro-1-((R)-6-fluorochroman-2-yl)ethan-1-ol |
| Epoxide | (S)-2-chloro-1-((R)-6-fluorochroman-2-yl)ethan-1-ol | Cyclization | (R)-6-fluoro-2-((S)-oxiran-2-yl)chroman |
The chromanone scaffold is a versatile building block for a wide range of biologically active compounds beyond Nebivolol. nih.govucl.ac.uk The structural features of chromanone allow for modifications at various positions, leading to compounds with diverse pharmacological profiles, including anti-inflammatory and neuroprotective agents. ucl.ac.uknih.gov
For instance, chromanone derivatives have been designed as multi-target-directed ligands for Alzheimer's disease by inhibiting both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). ucl.ac.uk By fusing the pharmacophores of existing drugs with the chromanone scaffold, researchers have developed novel hybrids with potent inhibitory activities. ucl.ac.uk
Furthermore, the chromanone nucleus is present in various natural products with demonstrated biological activities. acs.org Synthetic efforts toward these natural products and their analogs often rely on chromanone intermediates, underscoring their importance in drug discovery.
Utility as a Privileged Scaffold for Chemical Library Generation
A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. The chromanone skeleton is considered a privileged structure in drug discovery due to its presence in numerous bioactive compounds. acs.orgresearchgate.net This makes it an excellent starting point for the generation of chemical libraries aimed at identifying new drug leads.
The structural diversification of the chromanone scaffold is a key strategy for exploring new chemical space and developing novel therapeutic agents. researchgate.net Several design principles guide this diversification:
Substitution at Key Positions: Modifications at the C-2, C-3, C-6, and C-7 positions of the chromanone ring have been shown to significantly influence biological activity. nih.gov
Molecular Hybridization: Combining the chromanone scaffold with other pharmacophores is a powerful approach to create multi-target ligands. ucl.ac.ukresearchgate.net
Introduction of Diverse Side Chains: Attaching various side chains to the chromanone core can modulate the compound's physicochemical properties and target interactions.
These design principles allow for the systematic exploration of the structure-activity relationships of chromanone derivatives, leading to the identification of compounds with improved potency and selectivity.
Several synthetic methodologies are employed to construct libraries of chromanone-based compounds. These methods are designed to be efficient and allow for the rapid generation of a large number of diverse analogs.
Common strategies include:
Solid-Phase Synthesis: This technique allows for the attachment of chromanone scaffolds to a solid support, facilitating the purification of intermediates and the automation of the synthetic process.
Multi-Component Reactions: These reactions involve the combination of three or more starting materials in a single step to form a complex product, offering a highly efficient route to diverse chromanone derivatives. rsc.org
Parallel Synthesis: This approach involves the simultaneous synthesis of a large number of compounds in separate reaction vessels, enabling the rapid exploration of a wide range of structural variations.
These methodologies, combined with the design principles mentioned above, provide a powerful platform for the discovery of new chromanone-based drug candidates.
Development of Analytical Standards and Reference Materials for Related Research
The development of analytical standards and reference materials is crucial for ensuring the quality and reproducibility of research involving this compound and its derivatives. iaea.org These materials are used for a variety of purposes, including:
Compound Identification and Characterization: Reference standards are essential for confirming the identity and purity of newly synthesized compounds.
Method Validation: They are used to validate analytical methods, such as high-performance liquid chromatography (HPLC), to ensure their accuracy and precision.
Quality Control: In a manufacturing setting, reference materials are used to monitor the quality of raw materials, intermediates, and final products. iaea.org
While a specific analytical standard for this compound is not widely listed, a closely related compound, 2-Chloro-1-(6-fluorochroman-2-yl)ethan-1-ol , is available as a reference material. cymitquimica.com This highlights the importance of such standards in the context of Nebivolol synthesis and related research. The availability of well-characterized reference materials is a critical component of the drug development process, from early-stage research to commercial production. sigmaaldrich.com
Analytical Methodologies for Research and Characterization of 2 Chloro 1 Chroman 6 Yl Ethanone
Chromatographic Techniques for Isolation and Purity Assessment
Chromatography is a cornerstone for the analysis of 2-Chloro-1-chroman-6-yl-ethanone, enabling the separation of the compound from starting materials, by-products, and other impurities. The choice of chromatographic technique depends on the specific analytical goal, from quantitative analysis to simple reaction monitoring.
High-Performance Liquid Chromatography (HPLC) stands as a primary method for the quantitative analysis of this compound and its related substances. researchgate.net Reverse-phase HPLC is commonly utilized, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. This technique allows for precise determination of the compound's concentration and purity in a given sample.
For quantitative analysis, a method would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netsielc.com Detection is often carried out using a UV detector at a wavelength where the chromanone core exhibits strong absorbance. The method can be tailored for Mass Spectrometric (MS) detection by using volatile mobile phase modifiers like formic acid instead of phosphoric acid. sielc.comsielc.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | X-Bridge C18 (50x4.6 mm, 3.5µm) or similar | researchgate.net |
| Mobile Phase | Acetonitrile and 10mM Ammonium acetate (70:30 v/v) | researchgate.net |
| Flow Rate | 0.6 mL/min | researchgate.net |
| Detection | UV or Mass Spectrometry (MS) | researchgate.net |
| Temperature | 25°C | cnr.it |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS can be employed to identify and quantify volatile impurities, residual solvents, or by-products. amazonaws.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then fragmented and detected by a mass spectrometer, which provides structural information.
A typical GC-MS method would utilize a capillary column with a non-polar stationary phase, like 5% phenyl-methyl-polysiloxane. uokerbala.edu.iq The oven temperature is programmed to ramp up to allow for the separation of compounds with a range of boiling points. researchgate.net
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar | uokerbala.edu.iq |
| Carrier Gas | Helium at a constant flow | uokerbala.edu.iqresearchgate.net |
| Injector Temperature | 250°C | uokerbala.edu.iqresearchgate.net |
| Oven Program | Initial temperature hold, followed by a ramp (e.g., 10°C/min) to a final temperature | researchgate.net |
| Detector | Mass Spectrometer (e.g., single quadrupole) | uokerbala.edu.iq |
Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of chemical reactions. escholarship.org It is used to track the consumption of starting materials and the formation of the product, this compound. thieme.de TLC is performed on a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel.
A small amount of the reaction mixture is spotted on the plate, which is then developed in a sealed chamber with a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary and mobile phases. Visualization is commonly achieved under UV light (254 nm) or by using chemical staining agents like potassium permanganate (B83412) or p-anisaldehyde. escholarship.org
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel plates (e.g., Silica Gel 60 F254) | escholarship.org |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) | escholarship.org |
| Visualization | UV light (254 nm), potassium permanganate stain, or p-anisaldehyde stain | escholarship.org |
Advanced Techniques for Impurity Profiling in Research Samples
Impurity profiling is a critical aspect of chemical research and development, ensuring the quality and consistency of the synthesized compound. This involves the identification, quantification, and control of impurities that may arise during the synthesis of this compound.
Process-related impurities in the synthesis of this compound can originate from starting materials, intermediates, by-products, or degradation products. The identification of these impurities is often achieved using hyphenated techniques like LC-MS and GC-MS, which provide both chromatographic separation and mass spectrometric structural information.
For instance, in related syntheses, impurities such as dichloro- and trichloro- by-products can be formed and are challenging to control. google.com The quantification of these impurities, especially at trace levels, requires highly sensitive and validated analytical methods. Techniques like HPLC with a highly sensitive detector or GC with selective detectors can be used for this purpose. In some cases, impurities may need to be synthesized and characterized independently to serve as reference standards for accurate quantification.
The development of a robust analytical method is essential for reliable research on this compound. Method development involves optimizing various parameters, such as the mobile phase composition, column type, and detection settings, to achieve the desired separation and sensitivity.
Once a method is developed, it must be validated to ensure its suitability for its intended purpose. Method validation is performed according to established guidelines and typically assesses the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
A validated analytical method provides confidence in the quality of the research data generated for this compound.
Spectrophotometric Methods for Concentration Determination
Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, is a widely employed analytical technique for the quantitative determination of chromophoric compounds in solution. The method is based on the principle that the amount of light absorbed by a compound at a specific wavelength is directly proportional to its concentration, as described by the Beer-Lambert Law. For a molecule like this compound, the presence of the substituted acetophenone (B1666503) moiety, which contains a benzene (B151609) ring conjugated with a carbonyl group, gives rise to characteristic electronic transitions that can be exploited for its quantification.
The electronic absorption spectrum of an acetophenone derivative typically displays two main absorption bands. A strong absorption band, corresponding to a π→π* transition, is generally observed in the region of 240-280 nm. A second, weaker band, resulting from an n→π* transition of the carbonyl group, appears at longer wavelengths, usually in the 300-330 nm range. The exact position and intensity of these bands are influenced by the solvent and the nature of the substituents on the aromatic ring.
In the case of this compound, the chroman ring and the chloro group attached to the ethanone (B97240) side chain will modulate the electronic properties of the fundamental acetophenone chromophore. While specific experimental data for this compound is not extensively reported in publicly available literature, a plausible spectrophotometric method can be outlined based on the analysis of structurally similar compounds.
A common approach involves dissolving a precisely weighed amount of the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol. An initial scan across the UV-Vis spectrum would be performed to identify the wavelength of maximum absorbance (λmax). This λmax is then used for constructing a calibration curve. A series of standard solutions with known concentrations of the compound are prepared, and their absorbance is measured at the determined λmax.
A calibration curve is then generated by plotting the absorbance values against the corresponding concentrations. The linearity of this plot, as indicated by the coefficient of determination (R²), is a critical measure of the method's accuracy over a specific concentration range. Once a valid calibration curve is established, the concentration of this compound in an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the calibration graph.
For illustrative purposes, a hypothetical calibration data set for this compound in ethanol is presented below. This data is based on typical values for similar aromatic ketones.
Hypothetical Calibration Data for this compound in Ethanol at an assumed λmax of 255 nm
| Concentration (mg/L) | Absorbance |
| 2.0 | 0.110 |
| 4.0 | 0.225 |
| 6.0 | 0.330 |
| 8.0 | 0.445 |
| 10.0 | 0.550 |
Advanced spectrophotometric techniques, such as derivative spectrophotometry, could also be applied. This method involves the mathematical differentiation of the absorption spectrum, which can enhance the resolution of overlapping spectral bands and improve the accuracy of quantification in the presence of interfering substances.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Catalytic Systems
The development of efficient and sustainable synthetic methods is a cornerstone of modern chemistry. For 2-Chloro-1-chroman-6-yl-ethanone, future research will likely focus on creating new synthetic pathways that offer improved yields, reduced reaction times, and the use of more environmentally friendly reagents and catalysts.
Current synthetic approaches can be resource-intensive. Researchers are expected to explore novel catalytic systems, including those based on earth-abundant metals or organocatalysts, to streamline the synthesis. The goal is to develop methodologies that are not only high-yielding but also scalable for potential industrial applications. The use of flow chemistry, a technique where reactions are run in continuous-flow reactors, could also be investigated to enhance reaction efficiency and safety.
Advanced Computational Studies for Rational Compound Design
Computational chemistry offers powerful tools for predicting molecular properties and guiding the design of new compounds. In the context of this compound, advanced computational studies can provide valuable insights into its structure-activity relationships.
By employing techniques such as Density Functional Theory (DFT) and molecular dynamics simulations, researchers can model the compound's electronic structure, reactivity, and interactions with biological targets. This information is crucial for the rational design of new derivatives with enhanced properties. For instance, computational screening could identify modifications to the chroman core or the chloroacetyl group that could lead to improved biological activity or selectivity. These in silico studies can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising candidates for synthesis and testing.
Investigation of New Reactivity Pathways for Diversification
The chloroacetyl group in this compound is a versatile chemical handle that allows for a wide range of chemical transformations. Future research will undoubtedly explore new reactivity pathways to create a diverse library of derivatives.
Investigations into nucleophilic substitution reactions with various amines, thiols, and alcohols could yield a series of novel compounds with potentially interesting biological profiles. Furthermore, exploring cross-coupling reactions catalyzed by transition metals could open up avenues for introducing new carbon-carbon and carbon-heteroatom bonds, leading to structurally complex molecules. The chromone (B188151) and chromanone scaffolds are recognized as privileged structures in medicinal chemistry, and diversifying the substituents on the this compound framework could lead to the discovery of new therapeutic agents. nih.gov
Potential Applications in Chemical Biology Research
The chroman scaffold is present in many biologically active natural products and synthetic compounds. nih.gov This suggests that this compound and its derivatives could serve as valuable tools in chemical biology research.
One potential application is the development of chemical probes to study specific biological processes. The chloroacetyl group can act as a reactive handle to covalently label proteins or other biomolecules, allowing for their identification and characterization. Moreover, given the known biological activities of other chroman-containing molecules, derivatives of this compound could be investigated as potential modulators of enzyme activity or protein-protein interactions. These studies could shed light on fundamental biological pathways and potentially identify new targets for drug discovery.
Q & A
Q. What are the established synthetic routes for 2-Chloro-1-chroman-6-yl-ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation , involving a chroman derivative and chloroacetyl chloride. Key steps include:
- Step 1 : Reacting 6-hydroxychroman with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions at 0–5°C to form the intermediate.
- Step 2 : Chlorination using SOCl₂ or PCl₃ in dichloromethane at reflux (40–50°C) for 4–6 hours.
- Optimization : Control temperature to avoid side reactions (e.g., ring chlorination) and use inert atmospheres to prevent hydrolysis. Yields (~60–75%) depend on reagent purity and stoichiometry .
Table 1 : Reaction Conditions for Friedel-Crafts Acylation
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| AlCl₃ (1.2 eq) | DCM | 0–5 | 2 | 65 |
| Chloroacetyl chloride (1.1 eq) | DCM | 0–5 | 2 | 70 |
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water (7:3 v/v) at 4°C to remove polar impurities.
- Column Chromatography : Employ silica gel with hexane:ethyl acetate (8:2) to separate non-polar byproducts. Monitor fractions via TLC (Rf ≈ 0.5 in hexane:EA 7:3).
- HPLC : For high-purity applications, use a C18 column with acetonitrile:water (70:30) at 1 mL/min .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows signals at δ 2.8–3.2 ppm (methylene adjacent to ketone) and δ 6.5–7.2 ppm (aromatic protons).
- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z ≈ 210.6) confirms molecular weight.
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL .
Q. What are the common reactivity patterns of this compound in organic synthesis?
- Methodological Answer :
- Nucleophilic Substitution : The chloro group reacts with amines (e.g., benzylamine) in THF under reflux to form amides.
- Reduction : Use NaBH₄ in ethanol to reduce the ketone to a secondary alcohol (monitor by IR loss of C=O peak at 1700 cm⁻¹).
- Oxidation : KMnO₄ in acidic conditions converts the chroman ring to a quinone .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?
- Methodological Answer :
- Use SHELXL for iterative refinement, adjusting occupancy factors for disordered atoms.
- For twinned crystals, apply the TWIN/BASF commands in SHELX to model pseudo-merohedral twinning.
- Validate with PLATON/CHECKCIF to identify unresolved electron density .
Q. What strategies address contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- Cross-Validation : Compare experimental ¹³C NMR with DFT-calculated shifts (e.g., Gaussian09/B3LYP/6-31G*).
- Dynamic Effects : Account for conformational flexibility using NOESY or variable-temperature NMR.
- Isotopic Labeling : Introduce ¹³C at the ketone to isolate coupling interactions .
Q. How to design experiments to elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., C-Cl bond cleavage at 750 cm⁻¹).
- Isotopic Tracers : Use ²H-labeled chloro groups to track substitution pathways.
- Computational Modeling : Perform transition-state analysis with QM/MM methods (e.g., ORCA) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate inhalation risks.
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Q. How can computational models predict the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate hydrolysis rates in aqueous buffers (pH 2–12) using GROMACS.
- Thermogravimetric Analysis (TGA) : Correlate MD predictions with experimental decomposition points (e.g., TGA at 10°C/min in N₂).
- pKa Estimation : Use MarvinSketch or SPARC to predict protonation states .
Q. What methodologies assess the compound’s biological interactions (e.g., enzyme inhibition)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
